molecular formula C16H18BrNO B8527231 9-hydroxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine hydrobromide CAS No. 62717-73-1

9-hydroxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine hydrobromide

Cat. No. B8527231
CAS RN: 62717-73-1
M. Wt: 320.22 g/mol
InChI Key: JBNFDHZCPYJPNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04011319

Procedure details

A solution of 3.5 g. (0.0129 mol) of N-[2-(3-methoxyphenyl)ethyl]-2-phenyl-2-hydroxyethylamine in 40 ml. of 48% hydrobromic acid is refluxed for two hours and then concentrated to dryness. The solid residue (equal mixture of 7-hydroxy and 9-hydroxy benzazepines) is chromatographed on a silica gel column, eluting with methanol in chloroform to first remove the 7-hydroxy isomer and then to yield the product 9-hydroxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine hydrobromide, m.p. 134°-150° C. (int.).
Name
N-[2-(3-methoxyphenyl)ethyl]-2-phenyl-2-hydroxyethylamine
Quantity
0.0129 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[CH:4]=[C:5]([CH2:9][CH2:10][NH:11][CH2:12][CH:13]([C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=2)O)[CH:6]=[CH:7][CH:8]=1.[BrH:21]>>[BrH:21].[OH:2][C:3]1[C:4]2[CH:13]([C:15]3[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=3)[CH2:12][NH:11][CH2:10][CH2:9][C:5]=2[CH:6]=[CH:7][CH:8]=1 |f:2.3|

Inputs

Step One
Name
N-[2-(3-methoxyphenyl)ethyl]-2-phenyl-2-hydroxyethylamine
Quantity
0.0129 mol
Type
reactant
Smiles
COC=1C=C(C=CC1)CCNCC(O)C1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Br

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness
ADDITION
Type
ADDITION
Details
The solid residue (equal mixture of 7-hydroxy and 9-hydroxy benzazepines)
CUSTOM
Type
CUSTOM
Details
is chromatographed on a silica gel column
WASH
Type
WASH
Details
eluting with methanol in chloroform
CUSTOM
Type
CUSTOM
Details
to first remove the 7-hydroxy isomer

Outcomes

Product
Name
Type
product
Smiles
Br.OC1=CC=CC2=C1C(CNCC2)C2=CC=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.